molecular formula C10H14O3 B15388144 (3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate CAS No. 4563-45-5

(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate

Cat. No.: B15388144
CAS No.: 4563-45-5
M. Wt: 182.22 g/mol
InChI Key: LPRYJOKKYFKWSI-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate (CAS 4563-45-5) is a methacrylate ester derivative featuring a 3,4-dihydro-2H-pyran moiety. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol . The compound combines the reactivity of the methacrylate group (suitable for polymerization) with the structural stability of the dihydro-2H-pyran ring, making it valuable in polymer chemistry and materials science. Key applications include its use as a monomer for synthesizing specialty polymers with tailored thermal and mechanical properties .

Properties

CAS No.

4563-45-5

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-2-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H14O3/c1-8(2)10(11)13-7-9-5-3-4-6-12-9/h4,6,9H,1,3,5,7H2,2H3

InChI Key

LPRYJOKKYFKWSI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1CCC=CO1

Origin of Product

United States

Biological Activity

(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate (CAS Number: 4563-45-5) is a compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 202.8 ± 9.0 °C
  • Melting Point : 101-102 °C
  • Flash Point : 88.9 ± 0.0 °C

Biological Activity Overview

The biological activity of (3,4-dihydro-2H-pyran-2-yl)methyl methacrylate has been explored in various studies, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related compounds, suggesting potential efficacy against various bacterial strains:

  • Bacterial Inhibition :
    • Compounds similar to (3,4-dihydro-2H-pyran-2-yl)methyl methacrylate have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited inhibition zones ranging from 9 to 18 mm when tested against Bacillus subtilis and Staphylococcus aureus .
    • Specific derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 1.56μg/mL1.56\,\mu g/mL against Pseudomonas aeruginosa, indicating a strong potential for therapeutic applications .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety of (3,4-dihydro-2H-pyran-2-yl)methyl methacrylate:

  • Cell Line Testing : The compound was tested on various cancer cell lines, where it displayed dose-dependent cytotoxic effects. The IC50 values were determined to be in the range of 1050μM10-50\,\mu M, suggesting moderate cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Bacillus subtilis and Staphylococcus aureus with inhibition zones of 9–18 mm
CytotoxicityIC50 values ranging from 1050μM10-50\,\mu M on cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways observed in preliminary studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Methacrylate Esters

(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate differs from structurally related methacrylate esters in the nature of the ester substituent. For example:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate 4563-45-5 C₁₂H₁₄O₂ 190.24 Methacrylate + dihydro-2H-pyran
(Dimethylphosphinyl)methyl methacrylate 41392-09-0 C₁₀H₁₄O₃P 228.18 Dimethylphosphinyl group
(Dimethoxymethylsilyl)methyl methacrylate 121177-93-3 C₇H₁₃O₃Si 188.26 Dimethoxymethylsilyl group
  • Applications : The silyl and phosphoryl derivatives are often used as crosslinking agents, whereas the dihydro-2H-pyran variant is more suited for creating hydrolytically stable polymers due to its cyclic ether structure .

Dihydro-2H-pyran Derivatives with Varied Ester Groups

Modifying the ester group on the dihydro-2H-pyran ring significantly alters physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
(3,4-Dihydro-2H-pyran-2-yl)methyl cyclobutanecarboxylate C₁₇H₁₅BrO₃ 346.02 Bromine substituent enhances UV stability
(3,4-Dihydro-2H-pyran-2-yl)methyl 2-(4-isobutylphenyl)propanoate C₂₄H₃₀O₃ 366.22 Bulky aromatic group increases Tg
Methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate C₈H₁₂O₃ 156.18 Methyl ester; lower MW, higher volatility
  • Cyclobutanecarboxylate (C₁₇H₁₅BrO₃) : The bromine atom enhances photostability, making it suitable for optical materials .
  • 2-(4-Isobutylphenyl)propanoate (C₂₄H₃₀O₃): The bulky aromatic group increases glass transition temperature (Tg), favoring rigid polymers .
  • Methyl ester (C₈H₁₂O₃) : Lower molecular weight (156.18 g/mol) results in higher volatility, limiting its use in high-temperature applications .

Comparison with Glycidyl Methacrylate and Epoxy Acrylates

(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate is distinct from glycidyl methacrylate (epoxide-containing methacrylate) and epoxy acrylates:

  • Glycidyl Methacrylate : Contains a reactive epoxide group, enabling crosslinking but requiring careful storage to prevent premature polymerization. In contrast, the dihydro-2H-pyran group offers hydrolytic stability .
  • Epoxy Acrylates : These combine acrylate and epoxide functionalities, enabling dual curing mechanisms. The dihydro-2H-pyran variant lacks epoxide reactivity but provides enhanced thermal stability due to its cyclic structure .

Preparation Methods

Reduction of 3,4-Dihydro-2H-pyran-2-carboxaldehyde

The aldehyde derivative undergoes reduction via sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–25°C, yielding the alcohol in >85% efficiency. Enzymatic resolution methods using porcine pancreatic lipase (PPL) have also been employed to access enantiopure forms, though racemic mixtures suffice for non-chiral applications.

Key Data:

Property Value Source
Boiling Point 202.8±9°C
Density 1.0±0.1 g/cm³
Optical Rotation ([α]²⁵D) -74.61° (c=2.52, CHCl₃)

Esterification Methods

Esterification of (3,4-dihydro-2H-pyran-2-yl)methanol with methacrylic acid derivatives proceeds via acid catalysis or acylation, with critical attention to inhibiting methacrylate polymerization.

Acid-Catalyzed Fischer Esterification

Refluxing equimolar amounts of (3,4-dihydro-2H-pyran-2-yl)methanol and methacrylic acid in toluene with sulfuric acid (H₂SO₄, 1–5 mol%) and hydroquinone (0.1 wt%) at 110°C for 6–8 hours achieves 70–80% conversion. Water removal via Dean-Stark trap shifts equilibrium toward ester formation.

Reaction Conditions:

  • Catalyst: H₂SO₄ (2 mol%)
  • Inhibitor: Hydroquinone (0.1%)
  • Yield: 78% (isolated)
  • Byproducts: <5% oligomers (mitigated by inhibitor).

Acylation with Methacryloyl Chloride

Methacryloyl chloride (1.2 equiv) reacts with the alcohol in dichloromethane (DCM) at 0°C, with triethylamine (TEA, 1.5 equiv) scavenging HCl. After 2 hours at room temperature, the crude ester is purified via silica chromatography (hexane/ethyl acetate), yielding 85–90% product.

Optimized Protocol:

  • Dissolve (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 equiv) in DCM.
  • Add TEA (1.5 equiv) and methacryloyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir 2 hours at 25°C, wash with NaHCO₃ (sat.), dry (Na₂SO₄), and concentrate.
  • Purify via flash chromatography (EtOAc/hexane 1:4).

Comparative Analysis of Methods

Parameter Fischer Esterification Acylation
Yield 70–80% 85–90%
Reaction Time 6–8 hours 2 hours
Byproduct Control Moderate High
Scalability Industrial Lab-scale

Purification and Characterization

The crude product typically contains residual monomer and oligomers. Distillation under reduced pressure (bp 120–125°C at 15 mmHg) or column chromatography isolates the pure ester. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structure:

  • ¹H NMR (CDCl₃): δ 6.10 (s, 1H, CH₂=C), 5.55 (s, 1H, CH₂=C), 4.20–4.40 (m, 2H, OCH₂), 3.80–4.00 (m, 1H, pyran H), 1.90–2.20 (m, 4H, CH₂), 1.95 (s, 3H, CH₃).
  • IR (cm⁻¹): 1720 (C=O), 1635 (C=C), 1150 (C-O).

Applications and Derivatives

The methacrylate group enables radical polymerization into crosslinked networks, while the dihydropyran ring participates in Diels-Alder reactions or acid-catalyzed ring-opening. Notable applications include:

  • Herbicide Intermediates: Cyclohexane-1,3-dione derivatives for agrochemicals.
  • Photoresists: UV-curable coatings with enhanced adhesion.
  • Bioconjugation: Thiol-ene click chemistry for biomaterials.

Q & A

Basic Questions

Q. What are the established synthetic routes for (3,4-dihydro-2H-pyran-2-yl)methyl methacrylate, and how are purity and yield optimized?

  • The compound is synthesized via Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyrans. Key steps include silica gel column chromatography and preparative HPLC for purification, achieving yields of 62–76% on a 5 mmol scale . Reaction optimization involves controlling solvent polarity and temperature to minimize side reactions.

Q. What analytical methods are routinely used to characterize this compound?

  • 13C NMR (126 MHz, CDCl₃) and HRMS are critical for structural confirmation. For example, δ 166.13 (s) in 13C NMR confirms the ester carbonyl group, while HRMS ([M]⁺ calc. 366.2195) validates molecular composition . HPLC with tetrahydrofuran mobile phases is used for purity assessment, with method validation per pharmacopeial guidelines .

Q. How is this compound applied in polymer science?

  • It serves as a monomer in copolymer synthesis, particularly for modifying thermal and mechanical properties. For example, methacrylate copolymers with fluorine-containing monomers (e.g., heptadecafluorononyl methacrylate) are studied for adhesion enhancement in resin compositions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during α-alkenylation?

  • Selectivity is influenced by Brønsted acid strength and solvent choice. For instance, trifluoroacetic acid (TFA) promotes α- over γ-alkenylation by stabilizing transition states via hydrogen bonding. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations are recommended to map energy barriers .

Q. What strategies resolve co-eluting impurities in HPLC analysis of methacrylate copolymers?

  • Use gradient elution with C18 columns and acetonitrile/water mobile phases. For unresolved peaks, hyphenated techniques like LC-MS or 2D-LC are employed. Method validation should include spike-and-recovery tests for accuracy .

Q. How does the steric and electronic environment of the dihydropyran ring affect reactivity in medicinal chemistry applications?

  • The electron-rich dihydropyran oxygen stabilizes carbocation intermediates during nucleophilic substitutions, while the ring conformation influences steric accessibility. Structure-activity relationship (SAR) studies using derivatives (e.g., tert-butyl-substituted analogs) can quantify these effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Large-scale reactions risk racemization due to prolonged heating. Continuous flow reactors with immobilized catalysts (e.g., chiral Brønsted acids) improve control over residence time and enantioselectivity. Monitor optical rotation ([α]D) and chiral HPLC to track purity during scale-up .

Q. How do copolymerization kinetics differ when using (3,4-dihydro-2H-pyran-2-yl)methyl methacrylate versus conventional methacrylates?

  • The dihydropyran moiety introduces steric hindrance, reducing propagation rates. Real-time FTIR or NMR monitoring of copolymerization (e.g., with methyl methacrylate) reveals reactivity ratios (e.g., Mayo-Lewis method). Thermal analysis (DSC/TGA) correlates kinetics with material properties .

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